
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a 2-methoxy-2-oxoethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Esterification: The 2-fluorobenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-fluorobenzoate.
Substitution Reaction: The methyl 2-fluorobenzoate undergoes a substitution reaction with a suitable reagent, such as sodium methoxide, to introduce the 2-methoxy-2-oxoethyl group at the 4-position of the benzene ring.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxy-2-oxoethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic Acid: Similar structure but lacks the 2-methoxy-2-oxoethyl group.
2-Fluoro-4-methylbenzoic Acid: Similar structure but has a methyl group instead of the 2-methoxy-2-oxoethyl group.
4-Fluoro-2-methoxybenzonitrile: Similar structure but contains a nitrile group instead of the carboxylic acid group.
Uniqueness
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is unique due to the presence of both the fluorine atom and the 2-methoxy-2-oxoethyl group, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-fluoro-4-(2-methoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
PHEVLFKWRLNQNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


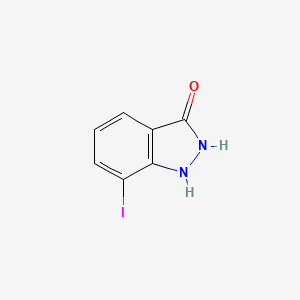
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)

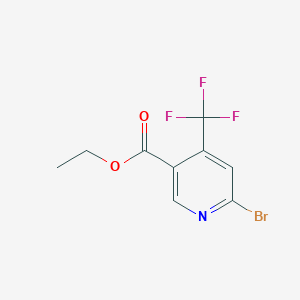
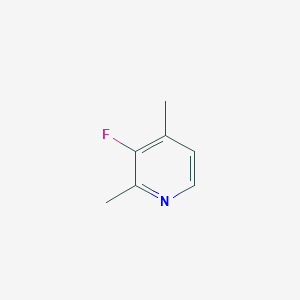


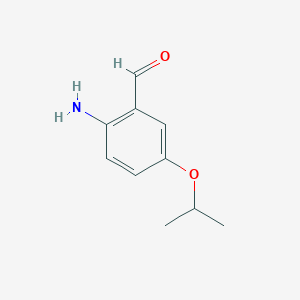
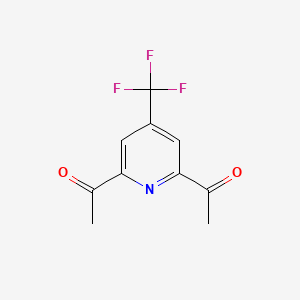
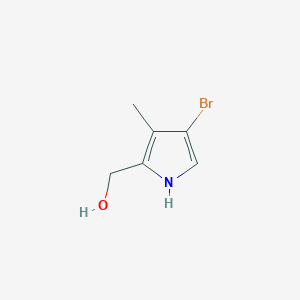
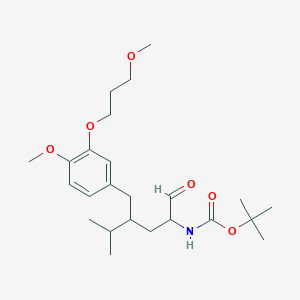
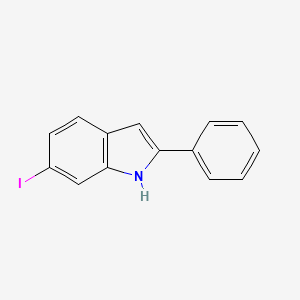
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
